

# Spectroscopic Profile of 1-(Prop-2-yn-1-yl)piperidine: A Technical Guide

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## Compound of Interest

Compound Name: **1-(Prop-2-yn-1-yl)piperidine**

Cat. No.: **B1267447**

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Introduction: **1-(Prop-2-yn-1-yl)piperidine**, also known as N-propargylpiperidine, is a versatile heterocyclic amine with the chemical formula C<sub>8</sub>H<sub>13</sub>N and a molecular weight of 123.20 g/mol. [1] Its structure incorporates a saturated six-membered piperidine ring and a reactive terminal alkyne functional group via a methylene bridge to the nitrogen atom. This unique combination makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in reactions like copper-catalyzed azide-alkyne cycloadditions (click chemistry). [1] This guide provides a detailed overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of **1-(Prop-2-yn-1-yl)piperidine**. The data presented are representative for N-propargylpiperidine derivatives in a chloroform-d (CDCl<sub>3</sub>) solvent. [1]

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum is characterized by signals from the three distinct proton environments of the piperidine ring and the two environments of the N-propargyl group.

Assignment	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration
H- $\alpha$ (Piperidine)	~ 2.60 - 2.40	Multiplet	4H
H- $\beta$ (Piperidine)	~ 1.65 - 1.55	Multiplet	4H
H- $\gamma$ (Piperidine)	~ 1.50 - 1.40	Multiplet	2H
Propargyl CH <sub>2</sub>	~ 3.25	Doublet	2H
Alkyne CH	~ 2.20	Triplet	1H

Table 1:

Representative  $^1\text{H}$ 

NMR spectral data for

1-(Prop-2-yn-1-yl)piperidine in  $\text{CDCl}_3$ .

Data is inferred from typical values for N-substituted piperidines and propargyl groups.

## $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum shows five distinct carbon signals: three for the piperidine ring and two for the propargyl group.

Assignment	Chemical Shift ( $\delta$ ) [ppm]
C- $\alpha$ (Piperidine)	~ 53.0
C- $\beta$ (Piperidine)	~ 26.0
C- $\gamma$ (Piperidine)	~ 24.0
Propargyl CH <sub>2</sub>	~ 44.5
Alkyne C (quaternary)	~ 79.0
Alkyne CH	~ 72.5

Table 2: Representative  $^{13}\text{C}$  NMR spectral data for 1-(Prop-2-yn-1-yl)piperidine in  $\text{CDCl}_3$ . Data is inferred from typical values for N-substituted piperidines and propargyl groups.

## Infrared (IR) Spectroscopy

The IR spectrum of **1-(Prop-2-yn-1-yl)piperidine** displays characteristic absorption bands corresponding to its key functional groups. The following table outlines the expected vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Intensity
~ 3300	≡C-H Stretch	Terminal Alkyne	Strong, Sharp
2935 - 2850	C-H Stretch	Piperidine CH <sub>2</sub>	Strong
~ 2120	C≡C Stretch	Terminal Alkyne	Weak to Medium, Sharp
~ 1450	CH <sub>2</sub> Scissoring	Piperidine CH <sub>2</sub>	Medium
1250 - 1000	C-N Stretch	Aliphatic Amine	Medium to Strong

Table 3: Predicted characteristic IR absorption bands for 1-(Prop-2-yn-1-yl)piperidine.[2][3][4]

## Mass Spectrometry (MS)

Mass spectrometry of this compound, typically using Electron Ionization (EI), provides information on its molecular weight and fragmentation pattern, which is crucial for structural confirmation. The fragmentation is dominated by cleavage adjacent to the nitrogen atom ( $\alpha$ -cleavage) to form stabilized iminium cations.[2]

m/z Value	Proposed Fragment	Formula	Significance
123	$[M]^+$	$[C_8H_{13}N]^+$	Molecular Ion
122	$[M-H]^+$	$[C_8H_{12}N]^+$	Loss of a hydrogen radical
98	$[M-C_2H]^+$	$[C_6H_{12}N]^+$	$\alpha$ -cleavage, loss of ethynyl radical
84	$[M-C_3H_3]^+$	$[C_5H_{10}N]^+$	$\alpha$ -cleavage, loss of propargyl radical

Table 4: Predicted major fragments in the electron ionization mass spectrum of 1-(Prop-2-yn-1-yl)piperidine.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

### NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of neat **1-(Prop-2-yn-1-yl)piperidine** is dissolved in 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.<sup>[5]</sup>
- Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.<sup>[6]</sup>
- $^1H$  NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$ .

## ATR-FTIR Spectroscopy

- Sample Preparation: As a liquid, **1-(Prop-2-yn-1-yl)piperidine** requires minimal preparation. A single drop of the neat liquid is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[7][8][9]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory is used.[10]
- Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, ensuring good contact with the crystal surface.[11] The sample spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000 to 400  $\text{cm}^{-1}$  with a spectral resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: The final absorbance spectrum is generated by ratioing the single-beam sample spectrum against the single-beam background spectrum.

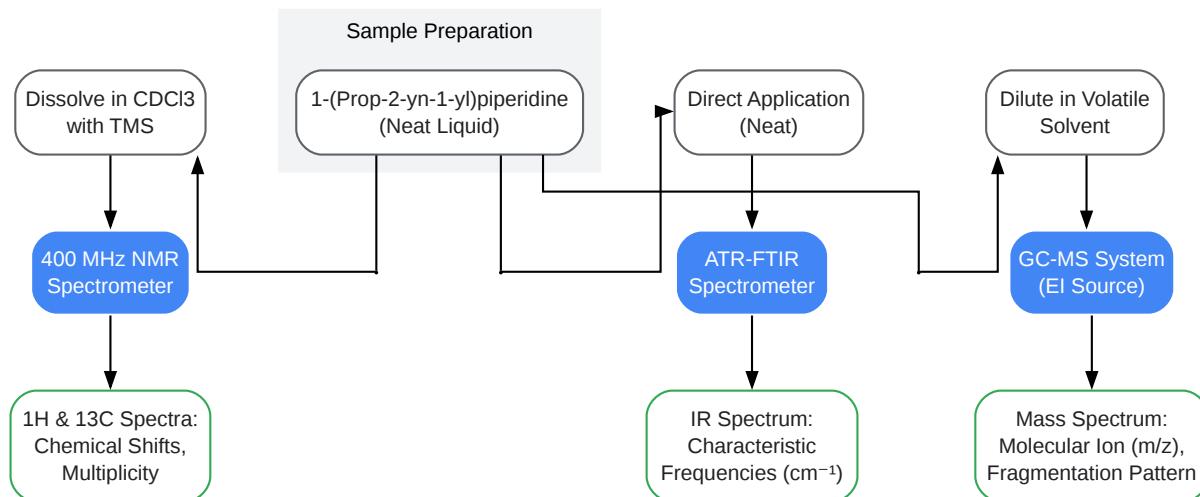
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **1-(Prop-2-yn-1-yl)piperidine** is prepared (e.g., 1 mg/mL) using a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is used. A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separation.[12]
- GC Conditions:
  - Injector Temperature: 250 °C

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection Volume: 1  $\mu$ L with a split ratio (e.g., 50:1).
- Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.[12]
- MS Conditions:
  - Ion Source: Electron Ionization (EI) at 70 eV.[13]
  - Source Temperature: 230 °C.[12]
  - Scan Range: m/z 40-300.
- Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is examined for the molecular ion and characteristic fragment ions, which are then compared against predicted patterns or library data.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **1-(Prop-2-yn-1-yl)piperidine**.



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### Workflow for Spectroscopic Analysis

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-(Prop-2-yn-1-yl)piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267447#spectroscopic-data-of-1-prop-2-yn-1-yl-piperidine-nmr-ir-ms>

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